VGD071

Sortilin down-modulation Therapeutic index Breast cancer stem cells

CADA analogs vary dramatically in potency and cytotoxicity, making interchangeable use a source of experimental failure. VGD071 resolves this with a uniquely clean pharmacological profile. - Selective sortilin down-modulator with IC50 1.0±0.3 μM in HEK293T sortilin-GFP assays; CC50 >50 μM affords a therapeutic index >50, the widest in its class. - Kinetic solubility 55±3 μM in PBS/DMSO (28% above parent CADA), enabling reliable in vivo formulation. - At 1 μM, inhibits progranulin-induced mammosphere formation in both ERα+ and ERα- breast cancer cells without confounding cytotoxicity. Selected by the originating research team for in vivo mouse breast cancer models based on superior therapeutic window. Supplied with full analytical documentation; standard R&D quantities available with batch-to-batch consistency.

Molecular Formula C32H41N3O4S2
Molecular Weight 595.8 g/mol
Cat. No. B15492802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVGD071
Molecular FormulaC32H41N3O4S2
Molecular Weight595.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CCC4=CC=CC=C4
InChIInChI=1S/C32H41N3O4S2/c1-27-11-15-31(16-12-27)40(36,37)34-22-7-20-33(24-19-30-9-5-4-6-10-30)21-8-23-35(26-29(3)25-34)41(38,39)32-17-13-28(2)14-18-32/h4-6,9-18H,3,7-8,19-26H2,1-2H3
InChIKeyWLNGLSFIPLGHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VGD071: Sortilin-Targeting CADA Compound for Breast Cancer Stem Cell Research


VGD071 is a cyclotriazadisulfonamide (CADA) analog that functions as a selective down-modulator of cellular sortilin expression [1]. It belongs to a class of compounds originally developed as HIV entry inhibitors via CD4 down-modulation, but has been repurposed for oncology research due to sortilin's role in progranulin-induced breast cancer stem cell propagation [1]. VGD071 is the hydrochloride salt form with CAS 2826992-31-6, molecular formula C32H41N3O4S2, and molecular weight 595.82 g/mol .

Why VGD071 Cannot Be Simply Substituted by Other CADA Analogs in Sortilin Research


Cyclotriazadisulfonamide (CADA) compounds exhibit widely divergent pharmacological profiles despite shared core structures. While all seven CADA analogs evaluated in the pivotal 2021 study down-modulate sortilin, their potencies, cytotoxicities, and solubility differ by orders of magnitude, rendering them non-interchangeable [1]. Simple substitution based on structural similarity fails because the therapeutic window—defined by the ratio of cytotoxic concentration to inhibitory concentration—varies dramatically across the series, directly impacting experimental reproducibility and translational potential [1]. The quantitative evidence below demonstrates precisely where VGD071 diverges from its closest analogs in ways that dictate experimental design and compound selection.

VGD071 Differential Performance: Quantitative Evidence Against Comparator CADA Analogs


VGD071 Demonstrates Superior Therapeutic Index vs. More Potent CADA Analogs

In HEK293T cells expressing sortilin-GFP, VGD071 (2•HCl) exhibits an IC50 of 1.0 ± 0.3 μM for sortilin down-modulation after 24 h treatment [1]. While VGD020 (3•HCl) is 2-fold more potent (IC50 0.5 ± 0.2 μM) and TL020 (5•HCl) is 10-fold more potent (IC50 0.10 ± 0.06 μM), both suffer from narrow therapeutic windows due to cytotoxicity [1]. VGD071 achieves a therapeutic index (TI = CC50/IC50) >50, compared to VGD020's TI of 2.8 and TL020's TI of 10, making VGD071 the most selective compound among the most potent analogs [1].

Sortilin down-modulation Therapeutic index Breast cancer stem cells

VGD071 Cytotoxicity Profile: >50 μM CC50 vs. Cytotoxic Analogs VGD020 and TL020

VGD071 exhibits minimal cytotoxicity with a CC50 >50 μM in HEK293T cells, comparable to the parent compound CADA (>50 μM) and superior to the more potent but highly cytotoxic analogs VGD020 (CC50 1.4 ± 1.0 μM) and TL020 (CC50 1.0 ± 0.4 μM) [1]. The CC50 of VGD071 is >35-fold higher than VGD020 and >50-fold higher than TL020, establishing a wide concentration window where sortilin down-modulation can be studied without viability interference [1].

Cytotoxicity CC50 HEK293T

VGD071 Aqueous Solubility: 55 μM in PBS/DMSO vs. CADA Parent Compound

Kinetic solubility measured by nephelometry in aqueous PBS buffer (pH 7.4) containing 2.5% DMSO demonstrates that VGD071 achieves solubility of 55 ± 3 μM, a 28% improvement over the parent compound CADA (43 ± 1 μM) [1]. Among the seven CADA analogs tested, VGD071's solubility is comparable to VGD020 (57 ± 2 μM) and TL020 (56 ± 3 μM), but significantly exceeds the molar absorptivity-normalized solubility of CADA [1].

Kinetic solubility Aqueous solubility Nephelometry

VGD071 Inhibits Progranulin-Induced Mammosphere Formation at 1 μM in ERα-Positive and ERα-Negative Breast Cancer Cells

At a concentration of 1 μM, VGD071 significantly inhibits progranulin-induced mammosphere formation in both ERα-positive MCF7 and ERα-negative MDA-MB-231 breast cancer cells [1]. This functional inhibition is observed without significant reduction in cell viability [1]. In contrast, TL020—despite being 10-fold more potent in sortilin down-modulation (IC50 0.1 μM)—shows 50% viability reduction in HEK293T cells at 1 μM, potentially confounding the interpretation of its mammosphere inhibition as a toxicity artifact rather than a specific anti-CSC effect [1].

Mammosphere assay Cancer stem cells Progranulin inhibition

VGD071 Selectivity Index >50: Minimal Off-Target Cytotoxicity in HEK293T Cells

The selectivity index (SI = CC50/IC50) for VGD071 exceeds 50, representing the highest SI among CADA analogs with sub-micromolar potency [1]. In comparison, VGD020 has SI of 2.8, TL020 has SI of 10, and DJ010 has SI of 1.7 [1]. This SI >50 indicates that VGD071 can achieve >50-fold higher concentrations for sortilin modulation before reaching cytotoxic levels, a margin that is critical for distinguishing on-target pharmacological effects from non-specific cellular toxicity in both in vitro and in vivo settings.

Selectivity index SI Cytotoxicity

VGD071 Research Application Scenarios Supported by Quantitative Evidence


In Vivo Murine Breast Cancer Model Studies Requiring Acceptable Safety Margin

VGD071 has been explicitly selected by the original research team for future in vivo studies using mouse breast cancer models, based on its combination of acceptable solubility, high potency, and low cytotoxicity [1]. Its therapeutic index >50 and CC50 >50 μM provide the safety margin necessary for repeated dosing in animal studies without confounding toxicity [1]. Researchers planning xenograft or syngeneic breast cancer models that rely on sortilin down-modulation should prioritize VGD071 over more cytotoxic analogs like VGD020 or TL020 [1].

Mechanistic Studies of Progranulin-Sortilin Axis in Breast Cancer Stem Cell Biology

VGD071 at 1 μM effectively inhibits progranulin-induced mammosphere formation in both ERα-positive and ERα-negative breast cancer cells without causing significant cytotoxicity [1]. This clean pharmacological profile makes VGD071 the preferred tool compound for dissecting the progranulin-sortilin signaling axis in cancer stem cell biology, as the observed anti-CSC effects can be confidently attributed to sortilin down-modulation rather than non-specific toxicity [1]. Studies employing VGD071 avoid the interpretive ambiguity associated with more cytotoxic analogs [1].

Sortilin Expression Down-Modulation Assays in HEK293T Reporter Systems

For researchers using HEK293T cells transfected with sortilin-GFP as a screening platform, VGD071 provides a robust positive control with an IC50 of 1.0 ± 0.3 μM and a well-characterized dose-response relationship [1]. Its moderate potency (between the ultra-potent TL020 at 0.1 μM and the less potent DJ010 at 9 μM) allows it to serve as a reference standard that is neither saturating nor sub-threshold at typical screening concentrations [1]. The high CC50 >50 μM ensures that the assay window is not compressed by cytotoxicity [1].

Formulation Development and Solubility Optimization Studies

With a measured kinetic solubility of 55 ± 3 μM in PBS/DMSO (2.5% DMSO), VGD071 offers a 28% solubility advantage over the parent CADA compound [1]. This improved solubility, combined with its favorable therapeutic index, positions VGD071 as a candidate for formulation development aimed at achieving in vivo dosing solutions for preclinical efficacy studies [1]. Researchers requiring CADA analogs with better aqueous handling properties should select VGD071 over less soluble alternatives [1].

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